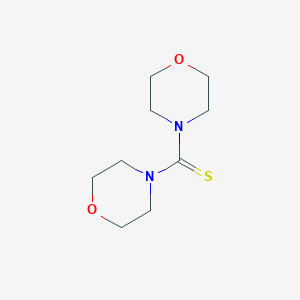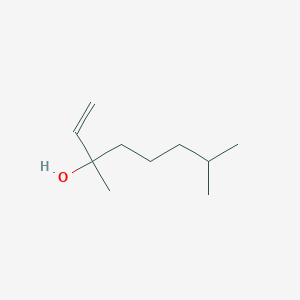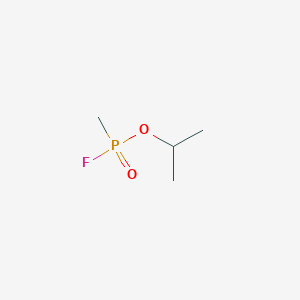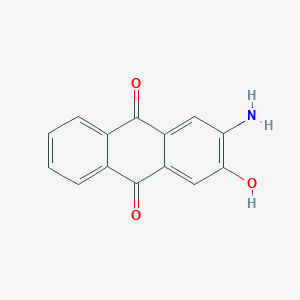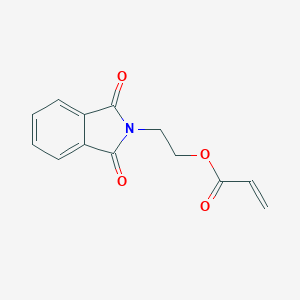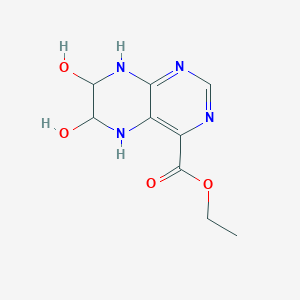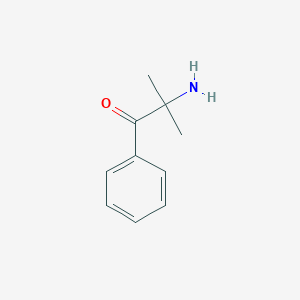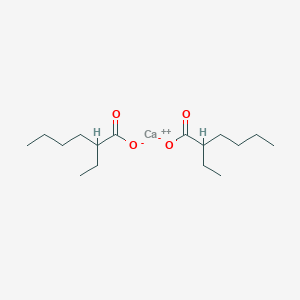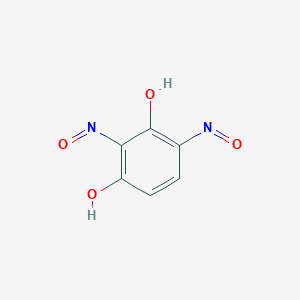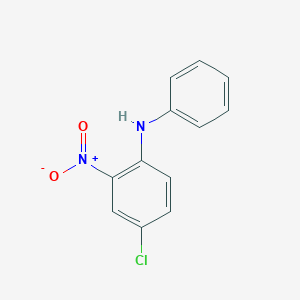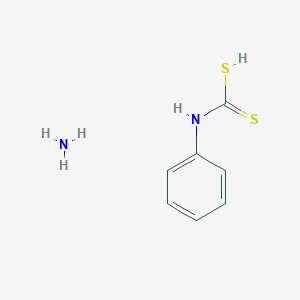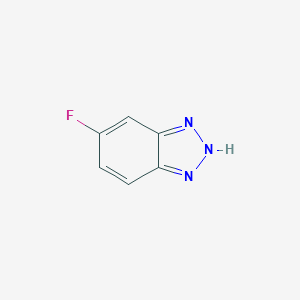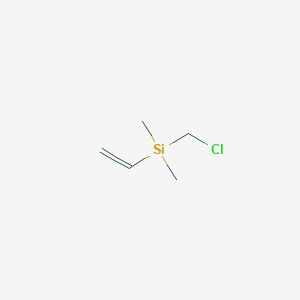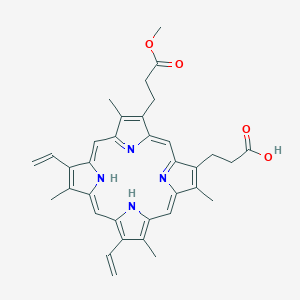
Protoporphyrin IX monomethyl ester
説明
Protoporphyrin IX monomethyl ester (PPME) is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties. PPME is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS), which can be used for various therapeutic applications.
科学的研究の応用
Photodynamic Therapy (PDT) and Cancer Treatment
Protoporphyrin IX (PpIX) is synthesized intracellularly from aminolevulinic acid (ALA) precursors and is utilized as a photosensitizing agent in photodynamic detection and therapy (PDT) of cancer. Researchers have synthesized and characterized various ALA derivatives, including ethylene glycol esters and amino acid pseudodipeptide derivatives, to target ALA derivatives specifically to certain cells. These compounds have shown promising results in inducing high levels of PpIX in carcinoma and endothelial cell lines, underlining their potential in photodynamic therapy for cancer treatment (Berger et al., 2000).
Enhancement of Intracellular PpIX Content
The bioavailability of ALA, a precursor for PpIX, can be limited due to its hydrophilic properties and limited cell uptake. To enhance the efficacy of ALA-PDT, researchers have developed ALA in the form of prodrugs. For instance, ALA dipeptide derivatives, such as N-acetyl terminated leucinyl-ALA methyl ester and phenylalanyl-ALA methyl ester, have shown increased effectiveness in inducing PpIX levels at significantly lower concentrations compared to ALA, indicating their potential in enhancing intracellular PpIX content for improved PDT outcomes (Di Venosa et al., 2014).
Nanoparticle Carriers for PpIX
The development of nanoparticle carriers for PpIX presents a novel approach in photodynamic therapy. Researchers have successfully entrapped PpIX in silica spheres by modifying PpIX molecules with an organosilane reagent. The immobilized PpIX preserved its optical properties and capacity to generate singlet oxygen, a crucial component in photodynamic therapy. This method showcases the potential of using nanoparticle carriers to enhance the delivery and efficacy of PpIX in photodynamic therapy (Rossi et al., 2008).
Temperature Effects on PpIX Accumulation
The accumulation of PpIX after the topical application of ALA and its esters in normal mouse skin is significantly affected by temperature. Research has indicated that lower skin temperatures can reduce PpIX fluorescence, while increasing the temperature of the target tissue can selectively enhance PpIX accumulation. This temperature dependence of PpIX production offers a promising avenue for optimizing photodynamic therapy with ALA and its esters (Juzeniene et al., 2002).
特性
IUPAC Name |
3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYLAGRMXUVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protoporphyrin IX monomethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



